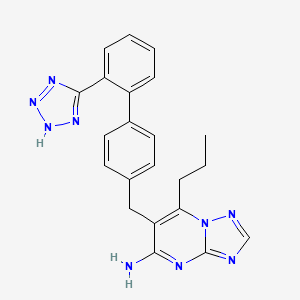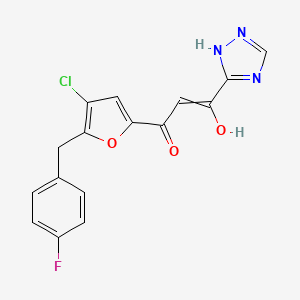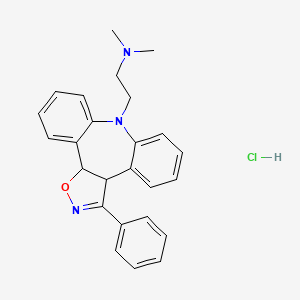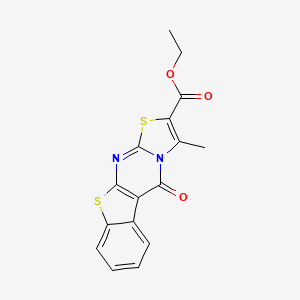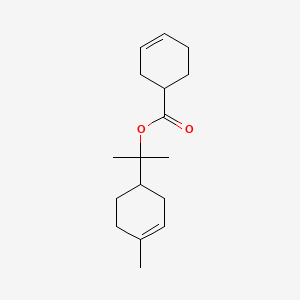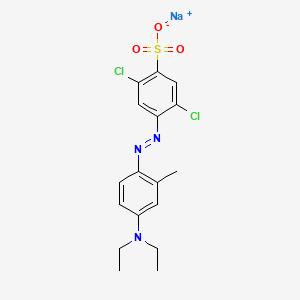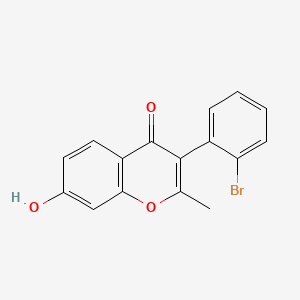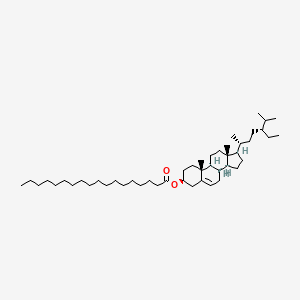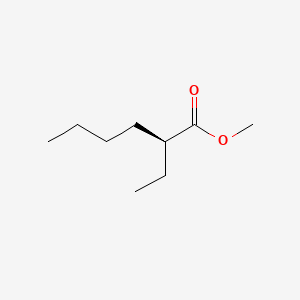
Methyl 2-ethylhexanoate, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-ethylhexanoate, (S)- is an organic compound with the molecular formula C9H18O2. It is an ester derived from 2-ethylhexanoic acid and methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a colorless liquid with a characteristic odor and is used in the synthesis of various chemicals and materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-ethylhexanoate, (S)- can be synthesized through the esterification of 2-ethylhexanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of methanol, allowing the ester to form .
Industrial Production Methods
In industrial settings, the production of methyl 2-ethylhexanoate, (S)- involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation, helps in the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-ethylhexanoate, (S)- undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 2-ethylhexanoic acid and methanol.
Transesterification: It can react with other alcohols to form different esters.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Hydrolysis: 2-ethylhexanoic acid and methanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: 2-ethylhexanol.
Aplicaciones Científicas De Investigación
Methyl 2-ethylhexanoate, (S)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Used in the production of plasticizers, lubricants, and coatings
Mecanismo De Acción
The mechanism of action of methyl 2-ethylhexanoate, (S)- involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-ethylhexanoic acid, which can then interact with biological molecules. The specific pathways and targets depend on the context of its use, such as in drug delivery or as a plasticizer .
Comparación Con Compuestos Similares
Similar Compounds
Methyl hexanoate: An ester with a similar structure but a shorter carbon chain.
Ethyl hexanoate: An ester with an ethyl group instead of a methyl group.
Methyl 2-methylhexanoate: An ester with a methyl group on the second carbon of the hexanoic acid .
Uniqueness
Methyl 2-ethylhexanoate, (S)- is unique due to its specific structure, which imparts distinct physical and chemical properties. Its longer carbon chain and branching make it suitable for specific applications, such as in the production of plasticizers and lubricants, where flexibility and stability are essential .
Propiedades
Número CAS |
143005-67-8 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
methyl (2S)-2-ethylhexanoate |
InChI |
InChI=1S/C9H18O2/c1-4-6-7-8(5-2)9(10)11-3/h8H,4-7H2,1-3H3/t8-/m0/s1 |
Clave InChI |
KICUISADAVMYCJ-QMMMGPOBSA-N |
SMILES isomérico |
CCCC[C@H](CC)C(=O)OC |
SMILES canónico |
CCCCC(CC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


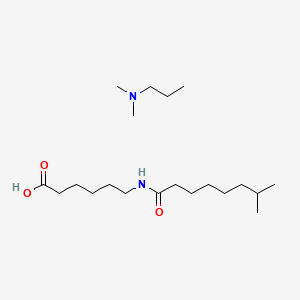

![1-[4-(Dimethylamino)phenyl]-5-(4-methylphenyl)penta-1,4-dien-3-one](/img/structure/B12694834.png)
